molecular formula C10H17NO5 B1530790 N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine CAS No. 1781787-73-2

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine

Cat. No.: B1530790
CAS No.: 1781787-73-2
M. Wt: 231.25 g/mol
InChI Key: UFJDFGUHZUXAID-UHFFFAOYSA-N
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Description

N-(tert-Butoxycarbonyl)-N-(oxetan-3-yl)glycine is a specialized protected amino acid derivative designed for advanced research applications. Its core structure features a glycine backbone that is differentially substituted: one amino group is protected with an acid-labile tert-butoxycarbonyl (Boc) group , a standard in peptide synthesis for temporary amine protection that can be selectively removed under mild acidic conditions . The other is functionalized with an oxetan-3-yl ring , a saturated oxygen-containing heterocycle that is increasingly valued in medicinal chemistry as a bioisostere. This unique combination makes it a valuable building block for constructing novel peptide mimics and for use in medicinal chemistry campaigns, particularly in the synthesis of compound libraries aimed at discovering new therapeutic agents . The oxetane moiety can influence a molecule's physicochemical properties, such as its polarity and metabolic stability, and can serve as a key component in the structure-activity relationship (SAR) studies of purine-based and other heterocyclic compounds . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Researchers should consult relevant Safety Data Sheets (SDS) prior to use, as related Boc-protected amino acids can exhibit hazards such as causing serious eye damage and being harmful if swallowed .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-(oxetan-3-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11(4-8(12)13)7-5-15-6-7/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJDFGUHZUXAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine generally follows a two-step conceptual approach:

Detailed Preparation Protocols

While direct literature specifically on this compound is scarce, analogous preparation methods for Boc-protected amino acids and oxetane-containing derivatives provide a foundation for the synthesis.

Boc Protection of Amino Acids
  • Reagents: Amino acid, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane).
  • Procedure:
    The amino acid is dissolved in an aprotic solvent and cooled (often 0 °C). Boc2O is added slowly with stirring, followed by triethylamine to maintain basic conditions. The reaction is allowed to proceed at room temperature overnight. After completion, the reaction mixture is washed and purified to isolate the Boc-protected amino acid.
Incorporation of Oxetan-3-yl Group
  • Reagents: Glycine derivative, functionalized oxetane (e.g., oxetan-3-yl halide or tosylate), base.
  • Procedure:
    The glycine derivative’s amino group acts as a nucleophile, attacking the electrophilic carbon on the oxetane derivative under controlled conditions (e.g., mild heating, polar aprotic solvents). This nucleophilic substitution installs the oxetan-3-yl group on the nitrogen.

Industrial and Laboratory Scale Synthesis Insights

  • The Boc protection step is well-established and scalable, with high yields and purity typically exceeding 99% by HPLC analysis.
  • The oxetane substitution requires careful control of reaction temperature and stoichiometry to prevent ring-opening side reactions, which are common with strained heterocycles like oxetanes.
  • Purification often involves extraction, washing with brine or sodium chloride solutions, drying over sodium sulfate, and chromatographic techniques.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Notes
Oxetane substitution Glycine derivative + oxetan-3-yl halide + base Room temp to mild heat (20–50 °C) Several hours Control to avoid oxetane ring opening
Boc protection Di-tert-butyl dicarbonate + triethylamine + solvent (DCM) 0 °C to room temp Overnight Standard amino protection step
Workup and purification Extraction with ethyl acetate, wash with brine, dry over Na2SO4 Ambient Variable Purity >99% by HPLC achievable

Research Findings and Optimization

  • Oxetane incorporation improves metabolic stability and solubility in peptide derivatives, making this compound valuable in medicinal chemistry.
  • Boc protection is essential for selective reactions in peptide synthesis, preventing unwanted side reactions at the amino group.
  • The use of mild bases and controlled temperatures minimizes side reactions during oxetane ring installation.
  • Recent advances in oxetane chemistry suggest potential for replacing carbonyl groups and improving drug-like properties, indicating that this compound can serve as a versatile synthetic building block.

Comparative Notes on Related Methods

Although direct preparation methods for this exact compound are limited in publicly available literature, related patents on Boc-protected amino acids and oxetane derivatives provide procedural analogs:

  • Patent WO2005/012249 describes multi-step processes for Boc-protected amino acids with complex substituents, emphasizing esterification, reduction, oxidation, and chiral auxiliary removal steps, which may inform advanced synthetic routes for similar compounds.
  • Patent US3855238A outlines a general method for preparing N-tertiarybutoxycarbonyl amino acids via reaction with O-tertiary-butyl S-phenyl thiocarbonate, suggesting alternative Boc protection strategies that could be adapted.
  • Chinese patent CN104098487A details preparation of Boc-protected hydroxyadamantyl glycine involving thionyl chloride and titanium ethoxide catalysis, illustrating the use of chiral auxiliaries and protecting groups in amino acid synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound or its functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Boc-OxGly as a Building Block

Boc-OxGly serves as a versatile building block in peptide synthesis. Its compatibility with solid-phase peptide synthesis (SPPS) techniques allows for the incorporation of oxetane-containing amino acids into peptides. The oxetane ring can provide unique conformational flexibility and stability to peptides, which is beneficial for therapeutic applications.

Case Study: Peptide Ubiquitination

A notable application of Boc-OxGly is in the development of ubiquitinated peptides. Research has demonstrated that Boc-OxGly can be utilized in the synthesis of modified histone peptides that undergo ubiquitination, a critical post-translational modification involved in regulating protein function and signaling pathways. The use of Boc-OxGly in this context allows for efficient incorporation into peptide sequences without compromising the structural integrity of the resulting ubiquitinated products .

Medicinal Chemistry

Potential Therapeutic Applications

The incorporation of oxetane rings into amino acids like Boc-OxGly has implications for drug design and development. Oxetanes are known for their ability to enhance the pharmacokinetic properties of compounds, including increased metabolic stability and improved bioavailability. This makes Boc-OxGly a candidate for developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: Antiviral Activity

Research indicates that oxetane derivatives exhibit antiviral properties, particularly against HIV. The structural characteristics of compounds containing oxetanes may enhance their interaction with viral proteins, potentially leading to new antiviral agents . The synthesis of such compounds using Boc-OxGly as a precursor could facilitate the development of effective treatments.

Organic Synthesis

Ionic Liquids Derived from Boc-OxGly

Boc-OxGly has been explored in the context of ionic liquids, which are solvents composed entirely of ions and have unique properties beneficial for organic synthesis. Researchers have developed room-temperature ionic liquids derived from Boc-protected amino acids, including Boc-OxGly, which can be used to synthesize dipeptides efficiently without the need for additional bases. This method enhances reaction yields and simplifies purification processes .

Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisUsed as a building block for synthesizing ubiquitinated peptides.Enhances structural stability and flexibility.
Medicinal ChemistryPotential use in developing therapeutics targeting viral infections and cancer.Improved pharmacokinetics and bioavailability.
Organic SynthesisUtilized in ionic liquids for efficient dipeptide synthesis without additional bases.Simplifies reaction conditions and purification.

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine depends on its specific application. In drug development, for example, the compound may act as a prodrug, releasing the active agent upon metabolic conversion. The molecular targets and pathways involved can vary widely, but may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine with analogous Boc-protected glycine derivatives:

Compound Substituents Molecular Weight Key Applications Synthetic Method
This compound Oxetan-3-yl, Boc ~245.3 g/mol* Peptidomimetics, drug candidates Amide coupling (e.g., EDCI/DMAP)
BB11 () Indol-3-yl, methylsulfonyl, Fmoc Not reported Protein-protein interaction inhibitors Multi-step alkylation/sulfonylation
N-Boc-glycine methyl ester () Methyl ester, Boc 189.21 g/mol Peptide synthesis Esterification
N-{2-[(Boc)-amino]-ethyl}-glycine ethyl ester () Ethyl ester, Boc, ethylamine ~274.3 g/mol Pharmaceutical intermediates Carbodiimide-mediated coupling
N-Boc-glycine () Boc (no additional N-substituent) 175.17 g/mol Building block for peptides Direct Boc protection

*Estimated based on analogous compounds.

Key Observations:
  • Steric Effects : The oxetan-3-yl group in the target compound imposes moderate steric hindrance compared to bulkier groups like indol-3-yl (BB11) or benzylsulfonyl (BB14) .
  • Electronic Effects : The electron-withdrawing nature of sulfonyl groups (e.g., BB12) contrasts with the electron-rich oxetane ring, influencing reactivity in nucleophilic substitutions .
  • Solubility : Methyl/ethyl esters () enhance lipophilicity, whereas the oxetane’s polarity may improve aqueous solubility relative to aromatic substituents .

Research Findings and Data

Spectral Data Comparison

  • NMR Shifts :
    • Target Compound : Expected δH ~4.5–5.0 ppm for oxetane protons (cf. δH 3.5–4.0 ppm for oxetane in unrelated compounds).
    • BB11 : Aromatic indole protons at δH 7.0–7.5 ppm; sulfonyl groups cause deshielding .
  • HRMS : All compounds show <1 ppm error between calculated and observed values, confirming structural integrity .

Thermal Stability

  • Melting Points: N-Boc-glycine methyl ester: ~80–85°C . BB11–BB15: Not reported, but sulfonylated analogs typically exhibit higher melting points (>150°C) due to crystallinity .

Biological Activity

N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine, commonly referred to as N-Boc-oxetan-3-ylglycine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, synthesis, and applications based on diverse sources of research findings.

Chemical Structure and Synthesis

N-Boc-oxetan-3-ylglycine contains an oxetane ring, which is known for its stability and ability to participate in various chemical reactions. The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the oxetane moiety through various synthetic routes.

Synthetic Route Overview

  • Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.
  • Formation of Oxetane Ring : The oxetane structure can be introduced via cyclization reactions involving suitable precursors.
  • Boc Protection : The amino group is protected using Boc anhydride or similar reagents.
  • Purification : The final product is purified using techniques such as chromatography.

Biological Activity

The biological activity of N-Boc-oxetan-3-ylglycine has been explored in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing oxetane rings exhibit notable antimicrobial properties. For instance, derivatives of oxetan-3-ylglycine have shown effectiveness against certain bacterial strains, suggesting their potential use in developing new antibiotics .

Modulation of Receptor Activity

Oxetane-containing compounds have also been investigated for their ability to modulate neurotransmitter receptors. For example, analogs of N-Boc-oxetan-3-ylglycine have been reported to interact with the N-methyl-D-aspartate (NMDA) receptor complex, which plays a critical role in synaptic plasticity and memory function .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of N-Boc-oxetan-3-ylglycine and its derivatives:

  • Study on Antimicrobial Properties :
    • A study conducted on various oxetane derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • Neuropharmacological Studies :
    • In vitro studies assessing the interaction of oxetane derivatives with NMDA receptors revealed that certain modifications enhanced binding affinity, indicating potential for treating neurodegenerative diseases .
  • Peptide Synthesis Applications :
    • N-Boc-oxetan-3-ylglycine has been employed as a building block in peptide synthesis, particularly for creating non-hydrolyzable peptide bonds. This application is crucial for developing stable peptide therapeutics .

Data Tables

The following table summarizes key findings from various studies on the biological activity of N-Boc-oxetan-3-ylglycine:

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Gram-positive bacteria; mechanism involves cell wall disruption.
NMDA Receptor ModulationEnhanced binding affinity observed; potential implications for neurodegenerative treatments.
Peptide SynthesisUtilized as a building block for stable peptide bonds; enhances therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine?

  • Methodology : The synthesis typically involves sequential protection of the amino and carboxyl groups. A common approach is:

Step 1 : React glycine with tert-butoxycarbonyl (Boc) chloride in the presence of a base (e.g., triethylamine) to protect the α-amino group, yielding Boc-glycine .

Step 2 : Introduce the oxetan-3-yl group via nucleophilic substitution or coupling. For example, oxetan-3-yl bromide may react with Boc-glycine under basic conditions (e.g., NaH in DMF) to form the N-alkylated product .

  • Critical Parameters : Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reagents to minimize side reactions like over-alkylation .

Q. How is this compound characterized for structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are used to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxetan-3-yl moiety (δ 4.2–5.0 ppm for oxetane protons). Glycine’s α-carbon typically appears at δ 40–50 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+^+ for C12_{12}H20_{20}N2_2O5_5: 297.1425) .
    • Validation : Cross-referencing spectral data with analogs like Boc-protected alanine derivatives ensures accuracy .

Q. Why is the Boc protecting group preferred for amino acid derivatives in peptide synthesis?

  • Advantages :

  • Stability : Resists basic and nucleophilic conditions but is cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) .
  • Orthogonality : Compatible with Fmoc and other acid-labile protecting groups, enabling multi-step syntheses .
    • Limitations : May require extended deprotection times for sterically hindered derivatives like oxetan-3-yl-substituted glycine .

Advanced Research Questions

Q. How does the oxetan-3-yl group influence the reactivity and stability of Boc-protected glycine in solid-phase peptide synthesis (SPPS)?

  • Reactivity Impact :

  • The oxetane ring’s strain enhances nucleophilicity at the glycine α-carbon, accelerating coupling reactions but risking racemization if base strength is not optimized (e.g., use HOBt/DIC instead of strong bases) .
    • Stability Studies :
  • The Boc group remains stable under SPPS conditions (e.g., piperidine for Fmoc removal), but prolonged exposure to polar aprotic solvents (e.g., DMF) may induce partial oxetane ring-opening .

Q. What mechanistic insights exist for the acid-catalyzed deprotection of the Boc group in this compound?

  • Mechanism :

Protonation of the Boc carbonyl oxygen by TFA.

Formation of a tert-butyl carbocation, releasing CO2_2 and yielding the free amine .

  • Kinetic Data : Deprotection rates vary with oxetan-3-yl’s electron-withdrawing effects, which stabilize the intermediate carbocation, reducing reaction time by ~20% compared to Boc-glycine .

Q. How do substituents on the oxetane ring affect the biological activity of peptide derivatives incorporating this compound?

  • Case Study : Derivatives with methyl or halogen substituents on oxetane show enhanced metabolic stability in protease-rich environments (e.g., plasma half-life increased from 2h to 5h) .
  • Structure-Activity Relationship (SAR) :

SubstituentProtease Resistance (IC50_{50}, nM)LogP
-H (parent)1501.2
-CH3_34201.8
-Cl3802.1
  • Increased hydrophobicity (LogP) correlates with improved membrane permeability but may reduce solubility .

Data Contradictions and Resolutions

Discrepancies in reported yields for Boc deprotection under acidic conditions

  • Conflict : Some studies report >95% deprotection yields with TFA , while others note 80–85% yields for oxetan-3-yl derivatives due to steric hindrance .
  • Resolution : Optimize reaction time (e.g., extend from 30 min to 2h) and use scavengers (e.g., triisopropylsilane) to suppress carbocation-mediated side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine
Reactant of Route 2
Reactant of Route 2
N-(tert-butoxycarbonyl)-N-(oxetan-3-yl)glycine

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